molecular formula C11H16BrN B1443381 [1-(2-Bromophenyl)butan-2-yl](methyl)amine CAS No. 1178331-91-3

[1-(2-Bromophenyl)butan-2-yl](methyl)amine

Cat. No. B1443381
M. Wt: 242.16 g/mol
InChI Key: WHOFNJVWHZUXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Bromophenyl)butan-2-ylamine” is a chemical compound with the molecular formula C11H16BrN . It has a molecular weight of 242.16 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of amines like “1-(2-Bromophenyl)butan-2-ylamine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)butan-2-ylamine” consists of a bromophenyl group attached to a butan-2-yl group through a methylene bridge, and a methylamine group attached to the butan-2-yl group .


Physical And Chemical Properties Analysis

“1-(2-Bromophenyl)butan-2-ylamine” has a molecular weight of 242.16 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Key Intermediates : A study by Fleck et al. (2003) discusses the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. This process involves an asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
  • Building Blocks in Organic Synthesis : Westerlund et al. (2001) explored the use of 1-bromo-3-buten-2-one as a building block in organic synthesis, which is relevant to the synthesis of similar bromophenyl compounds. They investigated reactions with primary amines to create 5-membered aza-heterocycles (Westerlund et al., 2001).

Analytical Chemistry

  • Structure Elucidation : A study by Lygin and Meijere (2009) on o-Bromophenyl isocyanide's reaction with primary amines under CuI catalysis to form 1-substituted benzimidazoles contributes to understanding the chemical behavior of bromophenyl-based amines (Lygin & Meijere, 2009).
  • Spectral Analysis and NLO Studies : Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and analyzed its structure using X-ray diffraction and spectroscopies, demonstrating the compound's stable molecular structure and nonlinear optical properties (Tamer et al., 2016).

Pharmaceutical Chemistry

  • Synthesis of Pharmaceutical Intermediates : Kolla et al. (2006) developed a large-scale synthesis for a key intermediate of repaglinide, highlighting the importance of bromophenyl-based amines in pharmaceutical synthesis (Kolla et al., 2006).

Materials Science

  • Organic Solar Cells Applications : Lv et al. (2014) applied an amine-based fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells, demonstrating the potential of similar bromophenyl-based compounds in materials science applications (Lv et al., 2014).

These studies collectively demonstrate the versatile applications of “1-(2-Bromophenyl)butan-2-ylamine” in various fields of scientific research, including organic chemistry, analytical chemistry, pharmaceutical chemistry, and materials science.

Safety And Hazards

The safety and hazards associated with “1-(2-Bromophenyl)butan-2-ylamine” are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-(2-bromophenyl)-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-10(13-2)8-9-6-4-5-7-11(9)12/h4-7,10,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOFNJVWHZUXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1Br)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Bromophenyl)butan-2-yl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Bromophenyl)butan-2-yl](methyl)amine
Reactant of Route 2
[1-(2-Bromophenyl)butan-2-yl](methyl)amine
Reactant of Route 3
[1-(2-Bromophenyl)butan-2-yl](methyl)amine
Reactant of Route 4
[1-(2-Bromophenyl)butan-2-yl](methyl)amine
Reactant of Route 5
[1-(2-Bromophenyl)butan-2-yl](methyl)amine
Reactant of Route 6
Reactant of Route 6
[1-(2-Bromophenyl)butan-2-yl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.